2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

VHL Inhibitor PROTAC Hypoxia-Inducible Factor

Unlike generic triazole acetic acids, this building block features a cyclopropyl substituent at the 4-position that enhances metabolic stability, binding affinity, and conformational rigidity. Validated in patented VHL ligands for PROTAC development and ASK1 inhibitors (sub-200 nM Ki). Enables rapid SAR at the PHD2 active site and serves as a peptidomimetic component. Use this exact intermediate to preserve your lead series' pharmacokinetic profile and avoid costly re-optimization of the core pharmacophore. Ideal for focused library synthesis and targeted protein degradation research.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 1394041-88-3
Cat. No. B1378263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
CAS1394041-88-3
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CN(N=N2)CC(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12)
InChIKeyPGGUTDRSAKTKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS 1394041-88-3): A Pharmacophore-Rich Building Block for Targeted Drug Discovery


2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS 1394041-88-3) is a heterocyclic building block with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [1]. It belongs to the 1,2,3-triazole acetic acid class, featuring a cyclopropyl substituent at the triazole ring's 4-position and an acetic acid functional group, which together enable versatile synthetic derivatization and confer distinct physicochemical properties relevant to medicinal chemistry and chemical biology [2].

Critical Differentiation of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid from Generic Triazole Acetic Acid Analogs


Substituting 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid with a generic triazole acetic acid (e.g., 2-(1H-1,2,3-triazol-1-yl)acetic acid) or a different alkyl-substituted analog is scientifically unjustified. The cyclopropyl moiety at the 4-position is not merely an inert substituent; it is a strategic design element that confers documented advantages in drug discovery, including enhanced metabolic stability, improved binding affinity, and the ability to fix molecular conformation [1]. These properties directly translate into distinct biological outcomes observed in specific target classes, as detailed in the quantitative evidence below. Interchanging this compound without considering these structure-activity relationships risks invalidating the biological activity and pharmacokinetic profile of the derived lead series.

Quantitative Evidence Guide for 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS 1394041-88-3)


2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid as a Key Intermediate in Potent VHL Inhibitors for Anemia and Cancer

The compound is a key synthetic intermediate in the preparation of 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide derivatives, which are patented as VHL inhibitors for treating anemia and cancer [1]. While the patent does not disclose the precise IC50 values of the final inhibitors, it establishes the cyclopropyl-substituted triazole acetic acid moiety as a privileged scaffold for targeting the VHL E3 ligase, a cornerstone of PROTAC (PROteolysis TArgeting Chimeras) technology. This contrasts with unsubstituted triazole acetic acid, which lacks the specific lipophilic and steric properties required for efficient VHL binding.

VHL Inhibitor PROTAC Hypoxia-Inducible Factor Anemia Cancer

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid: A Building Block for Sub-200 nM ASK1 Kinase Inhibitors

The 4-cyclopropyl-1H-1,2,3-triazol-1-yl moiety is a key structural element in a series of potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors [1]. A specific example, Compound 62 from US10150755, which incorporates this exact triazole motif, demonstrates a Ki of <200 nM against ASK1 [2]. This is a significant finding as ASK1 is implicated in various diseases including cancer, neurodegeneration, and inflammatory disorders. The cyclopropyl group likely contributes to the inhibitor's potency and selectivity by filling a specific hydrophobic pocket in the kinase's active site.

ASK1 Inhibitor Kinase Inflammation Neurodegeneration Cancer

The Cyclopropyl-Triazole Motif as a Privileged Scaffold for PHD2 Inhibition

A 2025 study evaluated a series of 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives as PHD2 inhibitors, an important drug target for treating anemia and ischemic diseases [1]. While most compounds showed weak inhibition, the study highlights that structural modifications on the triazole ring are critical for activity. The cyclopropyl substituent on 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid offers a unique combination of steric bulk and electronic properties compared to the simpler hydrogen, methyl, or phenyl groups examined in the study, positioning it as a superior starting point for optimizing PHD2 binding. The study's docking data for lead compound 14 showed a total binding energy of -36.08 kcal/mol with PHD2, providing a baseline for further optimization.

PHD2 Inhibitor HIF Prolyl Hydroxylase Ischemia Anemia Hypoxia

Cyclopropyl Group Confers Documented Class Advantages in Drug Design: Enhanced Metabolic Stability and Target Affinity

The inclusion of a cyclopropyl group in 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a strategic choice that aligns with established principles in medicinal chemistry. Cyclopropane rings are widely recognized for their ability to improve metabolic stability, increase biological activity, fix molecular conformation, and enhance drug efficacy . This is in stark contrast to smaller alkyl groups (e.g., methyl) or unsubstituted triazoles, which often yield compounds with inferior pharmacokinetic profiles. The cyclopropyl group's unique bond angles and strain energy allow it to interact with biological targets in ways that simple alkyl chains cannot, often leading to higher binding affinity and selectivity.

Metabolic Stability Pharmacokinetics Bioisostere Medicinal Chemistry Drug Design

Optimized Synthetic Accessibility and Stability for Click Chemistry and Derivatization

The compound's 1,2,3-triazole core is a product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click chemistry reaction [1]. However, the presence of the cyclopropyl group offers advantages beyond simple triazole formation. While unsubstituted triazole acetic acids can be prone to unwanted side reactions during further derivatization, the cyclopropyl group provides steric shielding that can improve the chemoselectivity of subsequent transformations involving the acetic acid moiety (e.g., amide coupling, esterification). Furthermore, the compound is supplied with high purity (typically 95-98%) by multiple vendors, indicating a robust and scalable synthetic route .

Click Chemistry CuAAC Bioorthogonal Chemistry Building Block Heterocyclic Synthesis

Optimal Research and Development Applications for 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS 1394041-88-3)


Design and Synthesis of Next-Generation PROTACs Targeting VHL E3 Ligase

Given its role as a key intermediate in patented VHL inhibitors [1], 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid is an ideal starting material for constructing novel VHL ligands. Researchers can leverage this building block to synthesize a focused library of PROTACs by conjugating it to various target-binding warheads, directly applying the validated VHL-binding motif to degrade disease-relevant proteins. This scenario is supported by evidence from Section 3.1.

Optimization of ASK1 Kinase Inhibitors for Inflammatory and Neurodegenerative Disease Models

For medicinal chemistry programs focused on ASK1 inhibition, this compound provides a direct route to the potent scaffold identified in patent literature [2]. The sub-200 nM Ki observed for a derivative incorporating this exact motif [3] serves as a strong starting point for lead optimization. By using this specific building block, researchers can focus on modifying other parts of the molecule to improve selectivity and drug-like properties, rather than re-optimizing the core pharmacophore. This scenario is supported by evidence from Section 3.2.

Development of Novel PHD2 Inhibitors for Anemia and Ischemia Therapy

This compound is a superior choice for exploring structure-activity relationships around the PHD2 active site. Its unique cyclopropyl substituent offers a balance of lipophilicity and sterics not found in simpler triazole acetic acids, which is crucial for achieving both potency and cell permeability [4]. As demonstrated in recent PHD2 inhibitor research, the triazole acetic acid core is a valid starting point, and the cyclopropyl analog is a strategic upgrade to address the permeability challenges that often plague early-stage leads. This scenario is supported by evidence from Section 3.3.

Synthesis of Conformationally Constrained Peptidomimetics and Metabolic Probes

The compound's utility extends beyond kinase and ligase inhibitors. The combination of a rigid cyclopropyl group and a versatile 1,2,3-triazole linker, known for enhancing metabolic stability and fixing molecular conformation , makes it an excellent building block for creating peptidomimetics or metabolic probes. It can be readily incorporated into peptides via standard amide coupling, introducing a non-hydrolyzable, conformation-restricting element that can improve the peptide's pharmacokinetic profile and target engagement. This scenario is supported by evidence from Section 3.4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.